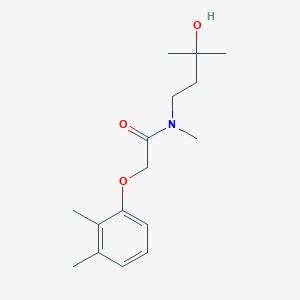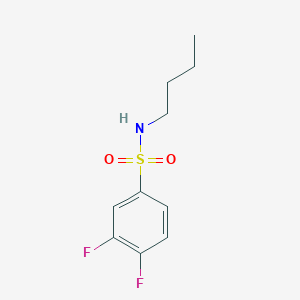![molecular formula C32H38N4O4S B5443104 N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-[4-(PIPERIDIN-1-YL)PHTHALAZIN-1-YL]BENZENE-1-SULFONAMIDE](/img/structure/B5443104.png)
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-[4-(PIPERIDIN-1-YL)PHTHALAZIN-1-YL]BENZENE-1-SULFONAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-[4-(PIPERIDIN-1-YL)PHTHALAZIN-1-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a sulfonamide group, a piperidine ring, and a phthalazine moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-[4-(PIPERIDIN-1-YL)PHTHALAZIN-1-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the 3,4-diethoxyphenyl ethylamine, followed by its reaction with various reagents to introduce the sulfonamide and phthalazine groups. Common reagents used in these reactions include sulfonyl chlorides, piperidine, and phthalazine derivatives. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-[4-(PIPERIDIN-1-YL)PHTHALAZIN-1-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-[4-(PIPERIDIN-1-YL)PHTHALAZIN-1-YL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-[4-(PIPERIDIN-1-YL)PHTHALAZIN-1-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the piperidine and phthalazine rings may enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Similar structure but with methoxy groups instead of ethoxy groups.
N-[2-(3,4-Diethoxyphenyl)ethyl]-2-phenylacetamide: Similar structure but with a phenylacetamide group.
Uniqueness
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-[4-(PIPERIDIN-1-YL)PHTHALAZIN-1-YL]BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, along with the piperidine and phthalazine rings, makes it a versatile compound for various applications.
属性
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-methyl-5-(4-piperidin-1-ylphthalazin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4O4S/c1-4-39-28-16-14-24(21-29(28)40-5-2)17-18-33-41(37,38)30-22-25(15-13-23(30)3)31-26-11-7-8-12-27(26)32(35-34-31)36-19-9-6-10-20-36/h7-8,11-16,21-22,33H,4-6,9-10,17-20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONFJOFAOYMBBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C3=NN=C(C4=CC=CC=C43)N5CCCCC5)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[2-[(4-Methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride](/img/structure/B5443023.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5443035.png)
![N-(3-methylphenyl)-2-[4-[(E)-[1-(4-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetamide](/img/structure/B5443044.png)

![N-methyl-5-{[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl}-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5443053.png)
![7-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5443058.png)
![4-[(3-carboxyphenyl)sulfonyl]piperazine-2-carboxylic acid](/img/structure/B5443064.png)
![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5443072.png)
![N-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5443079.png)
![5-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)methyl]-N-methyl-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5443084.png)

![3,7-dimethyl-11-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5443110.png)

![1-[(3-methyl-2-pyridinyl)methyl]-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5443145.png)
